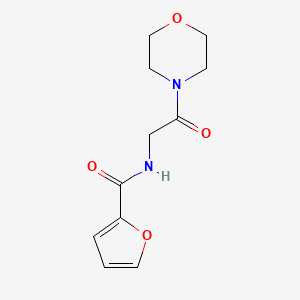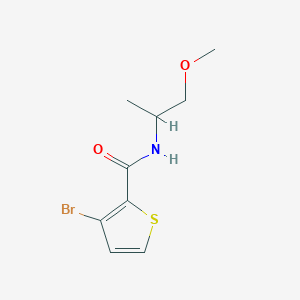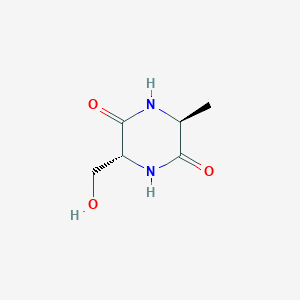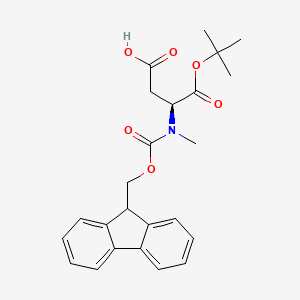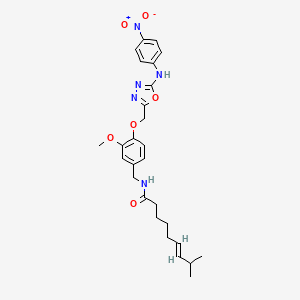
Anticancer agent 16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 16 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to target and inhibit the growth of various cancer cells. Its unique chemical structure and mechanism of action make it a valuable candidate for cancer therapy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 16 involves multiple steps, including the formation of key intermediates and the final product. The synthetic route typically starts with the preparation of a precursor molecule, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires the use of industrial-grade equipment and facilities to handle large quantities of reagents and intermediates. The process is optimized for efficiency, cost-effectiveness, and safety. Quality control measures are implemented at various stages to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions: Anticancer agent 16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions: The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. The reaction conditions vary depending on the specific reaction, but they generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed:
科学的研究の応用
Anticancer agent 16 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying chemical reactions and mechanisms, as well as for developing new synthetic methodologies.
Biology: It is used in cell culture studies to investigate its effects on cancer cell growth, proliferation, and apoptosis.
Medicine: It is being explored as a potential therapeutic agent for the treatment of various types of cancer, including breast, lung, and colon cancer.
Industry: It is used in the development of new anticancer drugs and formulations, as well as in the production of diagnostic tools and assays.
作用機序
The mechanism of action of anticancer agent 16 involves its ability to target specific molecular pathways and proteins involved in cancer cell growth and survival. It binds to and inhibits the activity of key enzymes and receptors, leading to the disruption of cellular processes such as DNA replication, cell cycle progression, and apoptosis. The compound also induces oxidative stress and DNA damage, further contributing to its anticancer effects.
類似化合物との比較
Anticancer agent 16 is unique in its chemical structure and mechanism of action compared to other similar compounds. Some of the similar compounds include:
Anthraquinones: These compounds have a similar mechanism of action but differ in their chemical structure and potency.
Nitrogen-containing heterocycles: These compounds share some structural similarities but have different molecular targets and pathways.
特性
分子式 |
C27H33N5O6 |
|---|---|
分子量 |
523.6 g/mol |
IUPAC名 |
(E)-N-[[3-methoxy-4-[[5-(4-nitroanilino)-1,3,4-oxadiazol-2-yl]methoxy]phenyl]methyl]-8-methylnon-6-enamide |
InChI |
InChI=1S/C27H33N5O6/c1-19(2)8-6-4-5-7-9-25(33)28-17-20-10-15-23(24(16-20)36-3)37-18-26-30-31-27(38-26)29-21-11-13-22(14-12-21)32(34)35/h6,8,10-16,19H,4-5,7,9,17-18H2,1-3H3,(H,28,33)(H,29,31)/b8-6+ |
InChIキー |
RLVMYRIEBINABM-SOFGYWHQSA-N |
異性体SMILES |
CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)OCC2=NN=C(O2)NC3=CC=C(C=C3)[N+](=O)[O-])OC |
正規SMILES |
CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OCC2=NN=C(O2)NC3=CC=C(C=C3)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



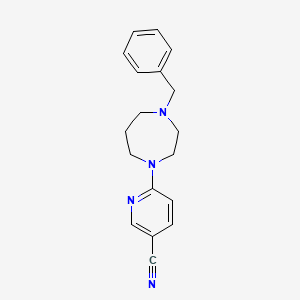
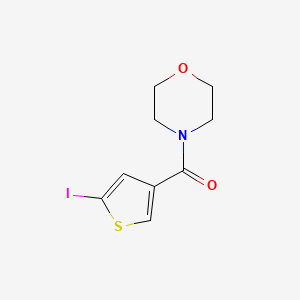
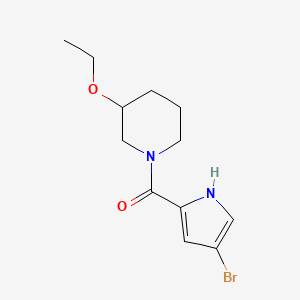
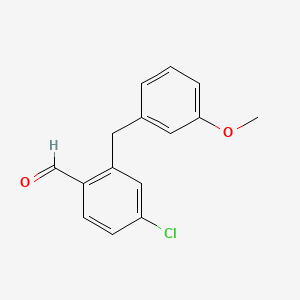

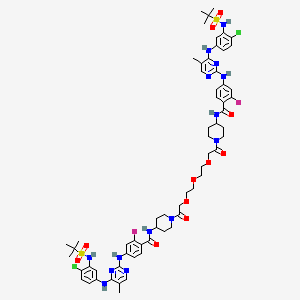
![2-[3-(Morpholin-4-yl)-3-oxopropyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14904419.png)
